molecular formula C19H26N2O4S B2403531 N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1448122-73-3

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Katalognummer: B2403531
CAS-Nummer: 1448122-73-3
Molekulargewicht: 378.49
InChI-Schlüssel: BPODBYTWBWLWQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell growth, proliferation, and survival. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Wirkmechanismus

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation of its substrates. CK2 has many substrates, including transcription factors, signaling proteins, and cell cycle regulators, and inhibition of CK2 can lead to inhibition of cell growth and survival.
Biochemical and Physiological Effects:
Inhibition of CK2 by this compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy. In neurodegenerative diseases, this compound has been shown to reduce the accumulation of toxic proteins and improve cognitive function. In viral infections, this compound has been shown to inhibit viral replication and reduce viral load.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is its specificity for CK2, which reduces the potential for off-target effects. Another advantage is its ability to inhibit CK2 in vivo, which allows for the evaluation of its therapeutic potential in animal models. One limitation of this compound is its low solubility, which can limit its use in certain experimental settings.

Zukünftige Richtungen

For the study of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide include evaluation of its therapeutic potential in combination with other drugs, identification of biomarkers, development of more potent and selective CK2 inhibitors, and clinical trials for various diseases.

Synthesemethoden

The synthesis of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 2-(3-cyclohexylsulfonylazetidin-1-yl)acetic acid, followed by the reaction with 4-(2-oxoethyl)phenylboronic acid. The final product is obtained after purification and isolation. The synthesis of this compound has been described in several publications, including the original patent (US 20100216733 A1).

Wissenschaftliche Forschungsanwendungen

N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer, CK2 has been shown to be overexpressed in many types of cancer, and this compound has been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. This compound has also been shown to have potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as viral infections, such as HIV and HCV.

Eigenschaften

IUPAC Name

N-[4-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-14(22)20-16-9-7-15(8-10-16)11-19(23)21-12-18(13-21)26(24,25)17-5-3-2-4-6-17/h7-10,17-18H,2-6,11-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPODBYTWBWLWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.